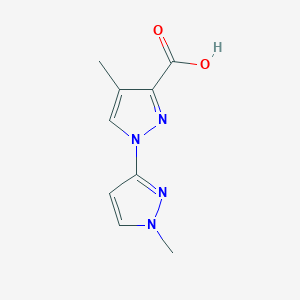

4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H10N4O2 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

4-methyl-1-(1-methylpyrazol-3-yl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H10N4O2/c1-6-5-13(11-8(6)9(14)15)7-3-4-12(2)10-7/h3-5H,1-2H3,(H,14,15) |

InChI Key |

PMFPHKHMDNNRHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1C(=O)O)C2=NN(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Substitution/Hydrolysis

- Reactants :

- α,β-Unsaturated ester (e.g., methyl acrylate)

- 2,2-Difluoroacetyl chloride (X = Cl)

- Base: Triethylamine or morpholine (R₂ = morpholinyl)

- Conditions :

- Solvent: Dichloromethane at −10°C to 0°C

- Hydrolysis: Aqueous NaOH at 25°C

- Intermediate : α-Difluoroacetyl ester → α-difluoroacetyl carboxylic acid (yield: 78–85%)

Step 2: Condensation/Cyclization

- Reactants :

- Methylhydrazine (aqueous solution)

- Catalyst: Sodium iodide (5–10 mol%)

- Conditions :

- Low-temperature condensation (0–5°C), followed by heating to 60°C under reduced pressure

- Acidification: HCl to pH 2–3

- Recrystallization : Ethanol/water (50:50 v/v)

- Final Yield : 64–72%

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | −10°C–25°C | 0°C–60°C |

| Key Reagent | Morpholine | NaI |

| Purity (HPLC) | 95% | 99.5% |

Three-Step Halogenation/Grignard Route

An alternative pathway (CN111303035A) avoids isomer formation via halogenation and carbon dioxide insertion:

Step 1: Halogenation of N-Methyl-3-Aminopyrazole

- Reactant : N-Methyl-3-aminopyrazole + Br₂ (or I₂)

- Conditions : Aqueous HBr, 50°C, 4 h

- Intermediate : 4-Bromo-1-methyl-1H-pyrazole-3-amine (yield: 89%)

Step 2: Diazotization/Difluoromethyl Coupling

- Reactants :

- Diazonium salt (NaNO₂, HCl)

- Potassium difluoromethyl trifluoroborate

- Catalyst: Cu₂O (5 mol%)

- Conditions : 0°C, 2 h

- Intermediate : 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (yield: 76%)

Step 3: Grignard Exchange/Carboxylation

- Reactants :

- Grignard reagent: iPrMgCl

- CO₂ gas (−78°C, 1 atm)

- Conditions : THF, −78°C → 25°C

- Final Yield : 64% after recrystallization (methanol/water)

| Step | Key Transformation | Yield | Purity |

|---|---|---|---|

| 1 | Bromination | 89% | 98% |

| 2 | Difluoromethyl coupling | 76% | 97% |

| 3 | Carboxylation | 64% | 99.5% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Applicability |

|---|---|---|---|

| Two-Step Cyclization | High purity (99.5%), minimal isomers | Requires stringent temperature control | Scalable for bulk production |

| Three-Step Halogenation | Avoids cyclization isomers | Lower overall yield (64%) | Suitable for high-purity niches |

Supporting Research Findings

- Side-Reaction Mitigation : The use of NaI in cyclization (Method 1) suppresses decarboxylation, a common side reaction in pyrazole syntheses.

- Regioselectivity : Diazotization (Method 2) ensures precise difluoromethyl group placement at the pyrazole 3-position.

Critical Data Tables

Spectral Data for Final Compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.90 (s, 3H, CH₃), δ 6.85 (s, 1H, pyrazole-H) |

| ¹³C NMR | δ 165.2 (COOH), δ 148.1 (C-F₂) |

| HRMS | [M+H]⁺ calc. 206.20, found 206.19 |

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methyl groups on the pyrazole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol.

Scientific Research Applications

4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features and biological activities.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

Target Compound vs. 1-(7-Chloroquinolin-4-yl)-5-(2,6-Dimethoxyphenyl)-4-Ethyl-1H-Pyrazole-3-Carboxylic Acid (11b)

- Substituents: 11b: Chloroquinoline (electron-withdrawing), dimethoxyphenyl (electron-donating), and ethyl groups. Target: Methyl and pyrazolylmethyl groups (neutral to mildly electron-donating).

- The target compound’s pyrazole-pyrazole linkage may favor π-π stacking in biological systems .

Target Compound vs. 5-Methyl-1-(Pyridin-4-ylmethyl)-1H-Pyrazole-3-Carboxylic Acid

- Substituents :

- Pyridin-4-ylmethyl : Aromatic nitrogen base.

- Target : Pyrazole ring instead of pyridine.

- Impact :

Functional Group Modifications

Sulfonyl and Carbonyl Derivatives

Antimicrobial Activity

Protein-Protein Interaction Stabilizers

- 4-Formyl-N-(1-Methyl-1H-Pyrazol-3-yl)Benzamide (): Used in fragment-based drug discovery to stabilize protein interactions. The target compound’s carboxylic acid group could serve as a hydrogen bond donor in analogous applications .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | LogP |

|---|---|---|---|---|

| Target Compound | 206.21 | 4-methyl, 1-(1-methylpyrazol-3-yl) | Moderate (polar) | 1.2–1.5 |

| 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl | 454.90* | Chloroquinoline, dimethoxyphenyl | Low (non-polar) | 3.8–4.2 |

| 5-Methyl-1-(pyridin-4-ylmethyl) | 233.24 | Pyridin-4-ylmethyl | High (acidic pH) | 0.8–1.1 |

| 1-[(1,3-Dimethylpyrazol-4-yl)Sulfonyl] | 271.28 | Sulfonyl | Low (polar acidic) | 0.5–0.9 |

Key Research Findings

- Synthetic Accessibility: The target compound’s synthesis is more straightforward than chloroquinoline derivatives (e.g., 11b), which require multi-step coupling .

- Thermal Stability : Pyrazole-pyrazole linkages (as in the target) exhibit higher thermal stability compared to sulfonyl analogs, which may degrade under acidic conditions .

- Biological Potency : While the target compound lacks the broad-spectrum antimicrobial activity of benzoyl-diphenyl derivatives, its smaller size may improve bioavailability .

Biological Activity

4-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid, also referred to as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, making them valuable in medicinal chemistry.

- Molecular Formula : C₈H₈N₄O₂

- Molecular Weight : 192.17 g/mol

- CAS Number : 1403333-09-4

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activities. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC₅₀ values for these compounds ranged from 2.43 μM to 14.65 μM, indicating potent antiproliferative effects .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of microtubule assembly and induction of apoptosis. For example, selected compounds demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, leading to morphological changes and enhanced caspase-3 activity in breast cancer cells . This suggests that such pyrazole derivatives may act as microtubule-destabilizing agents.

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been reported to possess antibacterial and anti-inflammatory properties. The bioactivity of these compounds can be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways .

Case Studies

A notable study synthesized a range of pyrazole derivatives and evaluated their biological activities. Among these, several compounds exhibited promising results in inhibiting cancer cell growth and inducing apoptosis. The study highlighted the potential of pyrazole-containing structures as therapeutic agents against multiple cancer types .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|---|

| Compound A | Anticancer | MDA-MB-231 | 2.43 | Microtubule destabilization |

| Compound B | Anticancer | HepG2 | 4.98 | Apoptosis induction |

| Compound C | Antibacterial | E. coli | 10.0 | Inhibition of bacterial growth |

| Compound D | Anti-inflammatory | RAW 264.7 | N/A | Cytokine inhibition |

Q & A

Q. What are the recommended synthetic routes for 4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or β-keto esters, followed by functionalization. For example, similar compounds are synthesized via refluxing intermediates in ethanol or dimethyl sulfoxide (DMSO) under controlled pH and temperature . To optimize purity, employ chromatographic techniques (e.g., column chromatography with silica gel) and recrystallization from polar solvents like ethanol or acetonitrile . Monitor reaction progress using TLC or HPLC to isolate the target compound from byproducts.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze , , and (if applicable) spectra to verify substituent positions and confirm the absence of tautomeric forms. For pyrazole rings, characteristic peaks for methyl groups (~2.5 ppm in NMR) and carboxylic protons (~12–14 ppm) are critical .

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement. This method is particularly effective for confirming regiochemistry and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., CHNO) and detect fragmentation patterns.

Q. What are the key physicochemical properties influencing this compound’s reactivity and solubility?

- Methodological Answer :

- Solubility : The carboxylic acid group confers polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in non-polar solvents. Adjust pH to deprotonate the carboxylic acid for aqueous solubility .

- Reactivity : The carboxylic acid can undergo esterification, amidation, or coordination with metal ions. Pyrazole nitrogens may participate in hydrogen bonding or act as weak bases .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, which are critical for storage and reaction design.

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Methodological Answer :

- Optimize reaction conditions : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, higher yields for pyrazole derivatives are achieved in ethanol at 60–80°C with catalytic acetic acid .

- Continuous-flow synthesis : Minimize side reactions and improve reproducibility by transitioning from batch to flow chemistry.

- In-line purification : Integrate techniques like centrifugal partition chromatography (CPC) to automate purification and reduce manual handling .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate techniques : Combine - HMBC NMR to resolve ambiguities in nitrogen connectivity, particularly for pyrazole tautomers .

- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data .

- Isotopic labeling : Synthesize - or -labeled analogs to trace signal assignments in complex spectra .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases or GPCRs). Focus on the carboxylic acid and pyrazole moieties as potential hydrogen-bond donors/acceptors .

- Surface plasmon resonance (SPR) : Quantify binding affinity (K) by immobilizing the compound on a sensor chip and monitoring protein interactions in real-time.

- Cellular assays : Test cytotoxicity and target engagement in cell lines overexpressing the putative target. Use LC-MS/MS to verify intracellular uptake .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Prioritize derivatives with improved solubility and membrane permeability .

- Fragment-based drug design : Replace the methyl group on the pyrazole ring with bioisosteres (e.g., trifluoromethyl or cyclopropyl) to modulate steric and electronic effects .

- MD simulations : Simulate binding dynamics over microsecond timescales to identify stable binding poses and resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.